molecular formula C7H12O3 B1382040 1-(Ethoxymethyl)cyclopropane-1-carboxylic acid CAS No. 1387565-85-6

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B1382040
CAS No.: 1387565-85-6
M. Wt: 144.17 g/mol
InChI Key: BBVNMYSZPDEOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethoxymethyl)cyclopropane-1-carboxylic acid is a compound with the CAS Number: 1387565-85-6 . It has a molecular weight of 144.17 . It is in powder form .


Synthesis Analysis

The synthesis of functionalized cyclopropanes from carboxylic acids involves a photoredox-catalyzed decarboxylative radical addition–polar cyclization cascade . This reaction provides access to diversely functionalized cyclopropanes from a broad range of structurally complex carboxylic acid and alkene substrates .


Molecular Structure Analysis

The IUPAC name of the compound is 1-(ethoxymethyl)cyclopropanecarboxylic acid . The InChI code for the compound is 1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9) .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 144.17 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Plant Biology and Ethylene Biosynthesis

Ethylene Precursor and Signaling in Plants

Cyclopropane derivatives, such as 1-aminocyclopropane-1-carboxylic acid (ACC), play a critical role in plant biology as precursors to the plant hormone ethylene. Research has shown that ACC functions not only as a precursor but also as a signaling molecule itself in various growth and developmental processes in plants, including nonseed plants where ACC's conversion to ethylene is inefficient. This suggests a potentially conserved signaling pathway in plants that could be independent of ethylene biosynthesis (Li et al., 2021).

ACC in Ethylene-Independent Growth Regulation

Recent findings emphasize ACC's role beyond being an ethylene precursor. It is implicated in ethylene-independent signaling pathways that regulate plant development, cell wall signaling, and pathogen virulence. This highlights the multifaceted roles of ACC in plant biology and its potential applications in agriculture (Polko & Kieber, 2019).

Organic Synthesis and Chemical Analysis

Synthetic Applications

Cyclopropane derivatives are utilized in the synthesis of complex molecules due to their reactivity and the unique properties imparted by the cyclopropane ring. For instance, the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been synthesized, showcasing the versatility of cyclopropane derivatives in producing bioactive compounds with potential therapeutic applications (Cetina et al., 2004).

Properties

IUPAC Name

1-(ethoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-5-7(3-4-7)6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVNMYSZPDEOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(Ethoxymethyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.